molecular formula C9H9BO4 B12967292 (4-Oxochroman-7-yl)boronic acid

(4-Oxochroman-7-yl)boronic acid

Cat. No.: B12967292
M. Wt: 191.98 g/mol
InChI Key: UACCDZNFKHESOJ-UHFFFAOYSA-N
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Description

(4-Oxochroman-7-yl)boronic acid is an organic compound that belongs to the class of boronic acids Boronic acids are characterized by the presence of a boron atom bonded to an alkyl or aryl group and two hydroxyl groups

Preparation Methods

The synthesis of (4-Oxochroman-7-yl)boronic acid typically involves the reaction of an organometallic reagent with a boric ester. One common method is the electrophilic trapping of an organometallic reagent with a boric ester such as triisopropyl borate . This reaction is usually carried out under mild conditions to ensure the stability of the boronic acid product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

(4-Oxochroman-7-yl)boronic acid undergoes various types of chemical reactions, including:

Mechanism of Action

Comparison with Similar Compounds

(4-Oxochroman-7-yl)boronic acid can be compared with other boronic acids such as phenylboronic acid and benzylboronic acid. While all these compounds share the boronic acid functional group, this compound is unique due to the presence of the chroman ring structure, which can impart different chemical and physical properties . This uniqueness makes it particularly useful in applications where specific interactions with biological molecules or unique material properties are desired.

Similar Compounds

  • Phenylboronic acid
  • Benzylboronic acid
  • 4-Methoxyphenylboronic acid

By understanding the properties and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.

Properties

Molecular Formula

C9H9BO4

Molecular Weight

191.98 g/mol

IUPAC Name

(4-oxo-2,3-dihydrochromen-7-yl)boronic acid

InChI

InChI=1S/C9H9BO4/c11-8-3-4-14-9-5-6(10(12)13)1-2-7(8)9/h1-2,5,12-13H,3-4H2

InChI Key

UACCDZNFKHESOJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=C1)C(=O)CCO2)(O)O

Origin of Product

United States

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